molecular formula C25H34N6O2 B10771721 N-{3-[(5-cyclopropyl-2-{[4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide

N-{3-[(5-cyclopropyl-2-{[4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide

Cat. No.: B10771721
M. Wt: 450.6 g/mol
InChI Key: CJPMSUUANYLPET-UHFFFAOYSA-N
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Description

Compound “PMID23099093C17d” is a synthetic organic molecule that has been studied for its potential as an inhibitor of TANK-binding kinase 1 (TBK1) and IKK-epsilon (IKKε) kinases . These kinases are involved in various cellular processes, including inflammation and immune response, making this compound a promising candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “PMID23099093C17d” involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

  • Formation of the pyrimidine core.
  • Introduction of the cyclopropyl and morpholin-4-yl groups.
  • Coupling reactions to attach the phenyl and cyclobutanecarboxamide moieties.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of high-throughput screening to identify optimal reaction conditions.
  • Implementation of continuous flow chemistry to enhance reaction efficiency.
  • Purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “PMID23099093C17d” can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

    Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s activity or selectivity.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as amines or thiols.

Scientific Research Applications

    Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

    Biology: Investigated for its effects on cellular processes such as inflammation and immune response.

    Medicine: Potential therapeutic applications in treating diseases involving dysregulated kinase activity, such as cancer and autoimmune disorders.

    Industry: Potential use in the development of new pharmaceuticals targeting TBK1 and IKKε kinases.

Mechanism of Action

The mechanism of action of compound “PMID23099093C17d” involves inhibition of TBK1 and IKKε kinases. These kinases play a crucial role in the regulation of inflammatory and immune responses. By inhibiting these kinases, the compound can modulate signaling pathways involved in these processes, potentially leading to therapeutic effects in diseases characterized by excessive inflammation or immune activation .

Comparison with Similar Compounds

    Compound 17d: Another inhibitor of TBK1 and IKKε kinases with a similar structure.

    PD048387: A related compound with similar kinase inhibitory activity.

Comparison: Compound “PMID23099093C17d” is unique in its specific structural features, such as the cyclopropyl and morpholin-4-yl groups, which contribute to its potency and selectivity as a kinase inhibitor. Compared to similar compounds, it may offer advantages in terms of efficacy, selectivity, and pharmacokinetic properties .

Properties

Molecular Formula

C25H34N6O2

Molecular Weight

450.6 g/mol

IUPAC Name

N-[3-[[5-cyclopropyl-2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide

InChI

InChI=1S/C25H34N6O2/c32-24(19-3-1-4-19)27-12-2-11-26-23-22(18-5-6-18)17-28-25(30-23)29-20-7-9-21(10-8-20)31-13-15-33-16-14-31/h7-10,17-19H,1-6,11-16H2,(H,27,32)(H2,26,28,29,30)

InChI Key

CJPMSUUANYLPET-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=C(C=C4)N5CCOCC5

Origin of Product

United States

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